2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide
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Overview
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide is a chemical compound with the molecular formula C19H23N3O3S and a molecular weight of 373.47 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an acetamide group attached to a benzyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide typically involves the reaction of piperazine with benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperazine. This intermediate is then reacted with N-benzylacetamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The compound’s effects are mediated through binding to the active site of the enzyme, leading to competitive or non-competitive inhibition .
Comparison with Similar Compounds
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide can be compared with other similar compounds, such as:
2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide: This compound has a similar structure but lacks the benzyl group, which may affect its biological activity and chemical properties.
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide: This compound has an ethoxyphenyl group instead of a benzyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(20-15-17-7-3-1-4-8-17)16-21-11-13-22(14-12-21)26(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYAYXQINWRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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